Cesium iodide (Cs(I3)) (6CI,7CI,8CI,9CI)
Description
Overview of Polyiodide Compounds and Their Fundamental Significance
Polyiodides are a class of polyhalogen anions composed entirely of iodine atoms. wikipedia.org They are formed by the reaction of diatomic iodine (I₂) with iodide anions (I⁻) or other polyiodide species. The simplest and most common polyiodide is the triiodide ion, I₃⁻. wikipedia.orgwikiwand.com However, a wide variety of larger, more complex polyiodides exist, such as [I₅]⁻, [I₇]⁻, and even one-dimensional infinite polymeric chains. wikipedia.orgrsc.org The structure of these polyiodides in the solid state is heavily influenced by the size, shape, and charge of the counter-cation present, a phenomenon known as dimensional caging. wikipedia.orgwikiwand.comrsc.org
The fundamental significance of polyiodide compounds stems from their diverse and often unusual properties:
Structural Versatility : Polyiodides can form discrete linear or V-shaped ions, as well as extended one-, two-, or three-dimensional networks. wikipedia.orgwikiwand.com This structural flexibility is a key area of interest in crystal engineering and supramolecular chemistry.
Electronic Properties : Solid-state compounds containing linear polyiodide chains can exhibit enhanced electrical conductivity compared to their simple iodide counterparts. wikipedia.orgwikiwand.com This property is of interest for applications in electronics and electrolytes. rsc.orguvic.ca
Reactivity and Applications : Polyiodides are generally sensitive to light. wikipedia.orgwikiwand.com They have found a range of industrial applications, including in the production of polarizing films, as disinfectants (e.g., Povidone-Iodine), and as redox mediators in dye-sensitized solar cells. rsc.orgarkat-usa.org
The formation of polyiodides can be generally described by the addition of I₂ to iodide solutions, with large counter-cations helping to stabilize the resulting polyiodide structures for crystallization. wikipedia.orgwikiwand.com
Historical Context of Cesium Triiodide (CsI3) Research and Early Structural Investigations
The study of triiodide compounds dates back to the early 20th century. One of the pioneering works in this area was the determination of the crystal structure of cesium triiodide. In 1925, Richard M. Bozorth and Linus Pauling published a seminal paper detailing the crystal structures of cesium triiodide (CsI₃) and cesium dibromo-iodide (CsIBr₂). acs.org
Their work, utilizing early X-ray diffraction techniques, was crucial in establishing the nature of the triiodide ion. They determined that in CsI₃, the three iodine atoms of the triiodide anion are arranged in a nearly linear fashion. This was a significant finding, as it provided concrete experimental evidence for the geometry of these polyatomic ions. The stability of CsI₃ compared to other alkali metal triiodides, such as sodium triiodide, made it an ideal candidate for these early structural studies. lookchem.com
Subsequent research through the decades further refined the understanding of its structure and properties. For instance, thermogravimetric analysis in the 1980s provided data on its thermal decomposition and dissociation pressure. wikipedia.org These foundational studies paved the way for the more advanced investigations into its behavior under extreme conditions and its potential applications in modern materials science.
| Property | Value |
| Chemical Formula | CsI₃ |
| Molar Mass | 513.61886 g·mol⁻¹ wikipedia.org |
| Appearance | Purple wikipedia.org |
| Density | 4.51 g/mL at 25 °C (lit.) lookchem.com |
| Melting Point | 207 °C (lit.) lookchem.com |
Table 1: Physical and Chemical Properties of Cesium Triiodide.
Current Academic Interest and Research Trajectories for CsI3
In recent years, academic interest in cesium triiodide has been revitalized, driven primarily by its role in the burgeoning field of perovskite-based optoelectronics. The research trajectories for CsI₃ are multifaceted and focus on leveraging its properties for advanced material synthesis and applications.
Perovskite Solar Cells (PSCs): A major area of current research involves the use of cesium-containing compounds to improve the efficiency and stability of perovskite solar cells. While CsI₃ itself is not the primary light-absorbing material in high-efficiency cells, it serves as a crucial precursor or additive.
Precursor for All-Inorganic Perovskites: CsI₃ is used in the synthesis of all-inorganic perovskites like cesium lead triiodide (CsPbI₃) and cesium tin triiodide (CsSnI₃). lookchem.comaip.org These materials are investigated as alternatives to the less thermally stable organic-inorganic hybrid perovskites. waset.orgjos.ac.cn The toxicity of lead in CsPbI₃ is a concern, which has spurred research into lead-free alternatives like CsSnI₃. waset.orgresearchgate.net
Improving Stability and Performance: The incorporation of cesium into hybrid organic-inorganic perovskites, such as those based on methylammonium (B1206745) (MA) and formamidinium (FA), has been shown to enhance thermal stability and power conversion efficiency (PCE). jos.ac.cnnih.gov Adding cesium can help stabilize the desired crystal phase of the perovskite, which is crucial for long-term device operation. jos.ac.cn Research has demonstrated that single-crystal nanowires of CsSnI₃ exhibit excellent carrier mobility and long carrier lifetimes, making them promising for high-performance, flexible solar cells. researchgate.netnih.gov
High-Pressure Studies: Recent investigations have explored the behavior of CsI₃ under high pressure, revealing fascinating structural transformations.
Phase Transitions: Synchrotron single-crystal X-ray diffraction experiments have shown that CsI₃ undergoes a first-order phase transition from an orthorhombic to a trigonal crystal system at pressures above 1.24 GPa. acs.org
Structural Reorganization: This pressure-induced transition involves a significant reorganization of the polyiodide network, changing from a layered, two-dimensional architecture to a more complex three-dimensional one. wikipedia.orgacs.org Theoretical calculations support these experimental findings, indicating that while the two phases are close in energy at ambient pressure, the trigonal phase becomes more stable at high pressure. acs.org
Fundamental Structural and Electronic Investigations: Advanced computational methods, such as first-principles calculations, are being used to study the atomic and electronic structure of materials derived from CsI₃, particularly the surfaces of CsPbI₃. These studies investigate surface terminations and their effect on the electronic band structure, which is critical for understanding and improving the performance of optoelectronic devices. aip.orgnih.govaalto.fi
| Research Area | Key Findings | Significance |
| Perovskite Solar Cells | CsI₃ is a precursor for stable all-inorganic (e.g., CsPbI₃, CsSnI₃) and stable hybrid perovskites. waset.orgjos.ac.cn | Addresses stability issues of traditional perovskites and enables lead-free alternatives. waset.orgresearchgate.net |
| High-Pressure Physics | Undergoes a pressure-induced phase transition from a layered to a 3D structure. wikipedia.orgacs.org | Provides fundamental insights into the behavior of polyiodide networks under extreme conditions. |
| Computational Chemistry | First-principles calculations reveal stable surface structures and electronic properties of derived perovskites. aip.orgnih.gov | Guides the rational design of more efficient and stable optoelectronic materials. |
Table 2: Current Research Highlights for Cesium Triiodide and Derived Materials.
Structure
2D Structure
Properties
Molecular Formula |
Cs3I3 |
|---|---|
Molecular Weight |
779.4298 g/mol |
IUPAC Name |
tricesium;triiodide |
InChI |
InChI=1S/3Cs.3HI/h;;;3*1H/q3*+1;;;/p-3 |
InChI Key |
XIIBIBHNRAUEPK-UHFFFAOYSA-K |
Canonical SMILES |
[I-].[I-].[I-].[Cs+].[Cs+].[Cs+] |
Origin of Product |
United States |
Synthesis and Growth Methodologies for Crystalline Cesium Triiodide Csi3
Solution-Based Crystal Growth Techniques for CsI3 Single Crystals
Solution-based methods are commonly employed for growing CsI3 single crystals due to their relative simplicity and control over crystallization conditions. These techniques typically involve dissolving cesium iodide (CsI) and elemental iodine (I2) in a suitable solvent and inducing supersaturation to promote crystal growth.
A prevalent method involves the slow evaporation or cooling of a saturated solution. For instance, CsI3 can be prepared by the slow volatilization and crystallization of cesium iodide and iodine in an aqueous ethanol (B145695) solution. wikipedia.org This approach allows for the gradual formation of well-defined crystals as the solvent evaporates, increasing the solute concentration. Another reported technique is the solution-grown method to produce rod-like CsI3 single crystals, which have been identified as semiconductors with a band gap of approximately 1.79 eV and high resistivity, making them suitable for radiation detection applications. researchgate.net
The choice of solvent is a critical parameter in solution-based growth. Solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) have been used in the synthesis of related iodide compounds. researchgate.netgoogle.com The solubility of the precursors in the chosen solvent and how it changes with temperature are key factors that drive the crystallization process. researchgate.nethelgroup.com For example, an inverse temperature crystallization (ITC) process, where solubility decreases with increasing temperature, has been used for growing doped CsI crystals, highlighting an alternative approach to control crystal formation. researchgate.net
The growth process is initiated by the formation of nuclei, which then grow layer by layer as solute particles deposit on the crystal faces. nasa.govyoutube.com Controlling the rate of supersaturation, often by slow cooling or solvent evaporation, is essential to prevent rapid, uncontrolled nucleation which can lead to small or poorly formed crystals. nasa.gov
| Method | Precursors | Solvent System | Key Process | Reference |
|---|---|---|---|---|
| Slow Volatilization | Cesium Iodide (CsI), Iodine (I2) | Aqueous Ethanol | Slow evaporation of the solvent to achieve supersaturation. | wikipedia.org |
| Solution-Grown Rods | Not specified | Not specified | Growth of rod-like single crystals for detector applications. | researchgate.net |
| General Solution Growth | Soluble materials | Aqueous or organic solvents | Achieving supersaturation via temperature lowering or solvent evaporation. | nasa.gov |
High-Pressure Synthesis Routes for Novel CsI3 Polymorphs
Applying high pressure is a powerful technique to explore new crystalline forms, or polymorphs, of materials that may not be stable under ambient conditions. nih.gov For cesium triiodide, high-pressure synthesis has been shown to induce a significant structural transformation, leading to a novel polymorph with a different atomic arrangement.
Under ambient pressure, CsI3 crystallizes in an orthorhombic system with the space group Pnma. researchgate.netwikipedia.org In this structure, the triiodide (I3-) anions form a layered architecture. However, through synchrotron single-crystal X-ray diffraction experiments, it has been demonstrated that CsI3 undergoes a first-order phase transition at pressures above 1.24(3) GPa. acs.orgnih.gov This transition leads to a new, denser polymorph with a trigonal crystal system and a P-3c1 space group. wikipedia.orgacs.org
The most significant change during this pressure-induced phase transition is the reorganization of the polyiodide network from a two-dimensional layered structure to a three-dimensional architecture. acs.orgnih.gov Quantum chemical calculations have shown that while the orthorhombic and trigonal phases are nearly equal in energy at ambient conditions, the pressure-volume (PV) term becomes decisive at high pressures, stabilizing the denser trigonal polymorph. acs.org Phonon calculations have also confirmed that this high-pressure trigonal polymorph is dynamically unstable under ambient conditions, explaining why it is not observed without the application of pressure. acs.orgnih.gov This behavior is consistent with other alkali metal trihalides, which undergo similar structural changes under load. acs.org
| Condition | Pressure Range | Crystal System | Space Group | Structural Feature | Reference |
|---|---|---|---|---|---|
| Ambient Pressure | < 1.24 GPa | Orthorhombic | Pnma | Layered polyiodide network | researchgate.netwikipedia.orgacs.org |
| High Pressure | > 1.24 GPa | Trigonal | P-3c1 | 3D polyiodide network | wikipedia.orgacs.orgnih.gov |
Non-Aqueous Synthetic Approaches for CsI3 Systems
While aqueous and ethanol-based solutions are common, non-aqueous synthetic routes offer alternative environments for the crystallization of CsI3, potentially leading to different crystal morphologies or purities. One notable non-aqueous method is synthesis in supercritical carbon dioxide (sc-CO2).
A study reported the successful synthesis of CsI3 (and its rubidium analogue, RbI3) in sc-CO2 at a temperature of 200 °C and a pressure of 220 bar over one week. researchgate.net This method was discovered serendipitously while attempting to synthesize ternary compounds. It was found that the presence of tin(IV) iodide and trace amounts of water, introduced as an impurity with the carbonate precursors, were crucial factors for the formation of the triiodide. researchgate.net This indicates a complex reaction pathway where the supercritical fluid acts as a reaction medium rather than just a solvent.
Other non-aqueous solvents, such as N,N-dimethylformamide (DMF) and γ-butyrolactone (GBL), have been utilized in the synthesis of related perovskite materials like cesium tin triiodide (CsSnI3). google.com In these syntheses, high-purity CsI powder is dissolved in the organic solvent, demonstrating the feasibility of using such solvents for cesium iodide-based systems. google.com These approaches avoid the potential incorporation of water into the crystal lattice and can offer different solubility characteristics compared to aqueous systems.
Considerations for Crystal Quality and Purity in CsI3 Synthesis
Achieving high-quality and high-purity CsI3 crystals is paramount for reliable characterization and for the performance of potential applications. Several factors during the synthesis and growth process must be carefully controlled to minimize defects, impurities, and structural imperfections. helgroup.comnasa.gov
Key Influencing Factors:
Solvent and Temperature: The choice of solvent directly impacts the solubility of the reactants and the stability of the resulting crystal forms. helgroup.com Temperature control is critical as it affects solubility, nucleation rates, and crystal growth. helgroup.com Slow cooling is often preferred to allow for ordered, layer-by-layer growth and to prevent the formation of strains and dislocations at the crystal interface. nasa.gov
Supersaturation: The driving force for crystallization is supersaturation. nasa.gov If the level of supersaturation is too high, it can lead to rapid and chaotic nucleation, resulting in a large number of small, imperfect crystals. nasa.gov Maintaining a low, controlled level of supersaturation within the metastable zone is essential for growing large, high-quality single crystals. nasa.gov
Purity of Precursors: The purity of the starting materials, namely cesium iodide and iodine, is fundamental. The presence of impurities, such as other alkali metal ions (e.g., Na+, K+), can lead to their incorporation into the crystal lattice, disrupting its structure. researchgate.net For applications requiring exceptionally high purity, post-synthesis purification steps like vacuum distillation may be necessary. researchgate.net
Stoichiometry: Precise control over the molar ratio of CsI to I2 is necessary to ensure the formation of the desired triiodide phase (CsI3) and to avoid the presence of unreacted starting materials or other polyiodide phases.
Advanced Structural Elucidation of Cesium Triiodide Csi3 and Its Polymorphs
Synchrotron Single-Crystal X-ray Diffraction Studies of CsI3
Synchrotron single-crystal X-ray diffraction, a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, has been pivotal in understanding the complex crystal structures of CsI3. carleton.eduyoutube.comnih.gov This method provides high-resolution data that allows for the accurate determination of unit cell parameters, space groups, and interatomic distances. carleton.edu
At ambient pressure, cesium triiodide crystallizes in an orthorhombic system with the space group Pnma. materialsproject.orgresearchgate.net This structure consists of cesium cations (Cs⁺) and triiodide anions (I₃⁻). doubtnut.comaskfilo.comdoubtnut.com The triiodide ions are not perfectly linear and are arranged in layers. The crystal structure is characterized by specific lattice parameters, which define the size and shape of the unit cell.
Crystallographic Data for Orthorhombic CsI₃ (Pnma) at Ambient Pressure
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a | 7.01 Å |
| b | 10.33 Å |
| c | 11.12 Å |
| α | 90.00° |
| β | 90.00° |
| γ | 90.00° |
Data sourced from Materials Project materialsproject.org
When subjected to high pressure, CsI3 undergoes a series of phase transitions, transforming its crystal structure. Synchrotron single-crystal X-ray diffraction studies have been crucial in identifying these high-pressure polymorphs.
A first-order phase transition occurs at approximately 1.24(3) GPa, where the ambient-pressure orthorhombic (Pnma) structure transforms into a trigonal system with the space group P-3c1. acs.orgwikipedia.org This transition is reversible and is driven by the energetic stabilization of the trigonal phase under pressure. acs.org Further compression is predicted to induce another phase transition to a cubic structure with the space group Pm-3n at around 10 GPa. researchgate.net
High-Pressure Polymorphs of CsI₃
| Pressure Regime | Crystal System | Space Group |
|---|---|---|
| Ambient | Orthorhombic | Pnma |
| > 1.24 GPa | Trigonal | P-3c1 |
The phase transition from the orthorhombic to the trigonal structure is accompanied by a significant reorganization of the polyiodide network. acs.orgwikipedia.org In the ambient-pressure Pnma phase, the triiodide ions are arranged in a layered structure. acs.org Under pressure, as the structure transitions to the P-3c1 phase, this layered architecture transforms into a more complex three-dimensional network. acs.orgwikipedia.org This reorganization is a key feature of the high-pressure behavior of CsI3 and is directly linked to the observed changes in its physical properties.
Powder X-ray Diffraction Analysis of CsI3 under Varied Conditions
Powder X-ray diffraction (XRD) is a versatile technique used to identify crystalline phases and analyze their structure. spbu.ruwvu.eduyoutube.com It is particularly useful for studying materials under non-ambient conditions, such as varying temperature and pressure, and for analyzing polycrystalline samples. raco.catresearchgate.net In the context of CsI3, powder XRD has been employed to corroborate the findings from single-crystal studies and to monitor phase transitions. The technique allows for the determination of lattice parameters and can be used for quantitative phase analysis in multiphase samples. spbu.ru
Crystal Structure Refinements and Interatomic Distances in CsI3 (e.g., I-I, Cs-I)
Crystal structure refinement is a process where the atomic model obtained from diffraction data is adjusted to achieve the best possible fit with the experimental observations. mit.eduresearchgate.net This process yields highly accurate values for atomic coordinates and, consequently, for interatomic distances and bond angles. ucl.ac.uk For CsI3, refinement of the crystal structure data provides precise information about the geometry of the triiodide ion and the coordination environment of the cesium cation.
In the ambient-pressure orthorhombic phase, the Cs⁺ ion is coordinated to ten iodine atoms, with Cs-I bond distances ranging from 3.85 Å to 4.41 Å. materialsproject.org The triiodide ion exhibits two distinct I-I bond lengths, with a shorter bond of approximately 2.89 Å and a longer one of about 3.02 Å. materialsproject.org These precise measurements are critical for understanding the nature of the chemical bonding within the polyiodide network.
Selected Interatomic Distances in Orthorhombic CsI₃ (Pnma)
| Bond | Distance (Å) |
|---|---|
| Cs-I | 3.85 - 4.41 |
| I-I (shorter) | 2.89 |
| I-I (longer) | 3.02 |
Data sourced from Materials Project materialsproject.org
Computational and Theoretical Investigations of Cesium Triiodide Csi3
Density Functional Theory (DFT) Calculations for CsI₃ Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of materials like Cesium Triiodide (CsI₃). By solving the Kohn-Sham equations, DFT allows for the determination of the electronic band structure, density of states, and charge distribution, providing fundamental insights into the material's behavior.
The electronic band structure illustrates the energy levels that electrons are allowed to occupy within a crystal. The arrangement of these bands, specifically the valence band (highest occupied band) and the conduction band (lowest unoccupied band), and the energy gap between them (band gap), determines the electronic and optical properties of a material. The Fermi level is a hypothetical energy level that, at absolute zero, separates occupied electronic states from unoccupied ones. In metals, the Fermi level lies within a continuous band of states, allowing for easy electron excitation and conduction. In insulators and semiconductors, the Fermi level resides within the band gap. youtube.comyoutube.comlibretexts.org
For Cesium Triiodide, theoretical studies have explored its electronic properties under various conditions. For instance, calculations on a high-pressure cubic phase of CsI₃ (space group Pm-3n), which is stable above 60 GPa, reveal its metallic nature. In this phase, the absence of a band gap means the Fermi level cuts across the electronic bands, a characteristic feature of metals. researchgate.net
In contrast, the common orthorhombic phase of CsI₃, stable at ambient conditions, is expected to be a semiconductor. acs.org Quantum chemical calculations have been performed on this phase, but detailed band structure diagrams and precise Fermi level positions are not extensively documented in the available literature. acs.org Generally, for a semiconductor, the Fermi level would be located within its band gap. youtube.com
Projected Density of States (PDOS) analysis is a technique used to decompose the total density of states (DOS) into contributions from individual atoms and their specific atomic orbitals (s, p, d, f). youtube.comnanoacademic.comstackexchange.com This provides a deeper understanding of the chemical bonding and the nature of the electronic states at different energy levels.
While specific PDOS plots for CsI₃ are not detailed in the surveyed literature, a qualitative description can be inferred from its chemical composition, which consists of a Cesium cation (Cs⁺) and a triiodide anion (I₃⁻).
Valence Band: The states near the top of the valence band are expected to be dominated by the p-orbitals of the iodine atoms, particularly the 5p orbitals, which are involved in the bonding and lone pairs of the I₃⁻ anion.
Conduction Band: The states at the bottom of the conduction band would likely be composed of the antibonding σ* orbitals of the I₃⁻ anion, with potential contributions from Cesium's unoccupied orbitals at higher energies.
This analysis helps to identify which orbitals are most involved in electronic transitions, such as the absorption of light.
The distribution of electron charge density reveals the nature of chemical bonds within a compound. In the high-pressure Pm-3n phase of CsI₃, theoretical analyses provide specific insights into its bonding characteristics. researchgate.net
Bader Charge Analysis: This method partitions the total charge density among the atoms in a material, allowing for an estimation of charge transfer. For the Pm-3n phase of CsI₃, Bader charge analysis shows a significant charge transfer from cesium to iodine atoms as pressure is applied. This confirms the predominantly ionic character of the bond between the Cs⁺ cation and the polyiodide chain. researchgate.net
Electron Localization Function (ELF): The ELF provides a measure of electron localization, which helps to distinguish between different types of chemical bonds. In the Pm-3n CsI₃ structure at 150 GPa, the ELF shows that the most significant electron localization occurs between adjacent iodine atoms within the linear chains. This finding suggests a covalent character for the I-I bonds, a feature consistent with the formation of a polyiodide network. researchgate.net The Cs-I bond length in this phase is comparable to that in simple Cesium Iodide (CsI), further supporting its ionic nature. researchgate.net
| Analysis Method | Observation | Interpretation |
|---|---|---|
| Bader Charge Analysis | Significant charge transfer from Cs to I atoms. researchgate.net | Predominantly ionic Cs-I bond. |
| Electron Localization Function (ELF) | High electron localization between I atoms. researchgate.net | Covalent I-I bonding within the polyiodide chain. |
Quantum Chemical Calculations for CsI₃
Quantum chemical calculations are essential for understanding the stability of different crystal structures (polymorphs) and the underlying forces that govern their atomic vibrations and potential phase transitions.
Cesium Triiodide exhibits polymorphism, meaning it can exist in different crystal structures depending on external conditions like pressure. At ambient pressure, CsI₃ typically adopts an orthorhombic crystal structure. However, high-pressure studies have revealed a first-order phase transition. acs.org
Synchrotron single-crystal X-ray diffraction experiments combined with theoretical calculations have shown that CsI₃ transitions from its ambient-pressure orthorhombic structure to a trigonal structure at pressures above 1.24(3) GPa. This structural change involves a significant rearrangement of the triiodide network, from a layered architecture to a more complex three-dimensional one. acs.org
Quantum chemical calculations indicate that the orthorhombic and trigonal phases are nearly isoenergetic under ambient conditions. The stability of the trigonal polymorph at higher pressures is driven by the pressure-volume (PV) term in the enthalpy equation, which becomes decisive as pressure increases. acs.org At much higher pressures (above 60 GPa), a cubic phase with the Pm-3n space group has been predicted to be stable. researchgate.net
Phonon calculations are used to investigate the lattice dynamics of a crystal. The resulting phonon dispersion curves show the frequencies of vibrational modes. A crystal structure is considered dynamically stable if all its vibrational modes have real (positive) frequencies. The presence of imaginary frequencies (often represented as negative values on a dispersion plot) indicates a dynamic instability, meaning the structure is not at a local minimum on the potential energy surface and would spontaneously distort. youtube.comfrontiersin.org
Computational studies on CsI₃ polymorphs have yielded key insights into their dynamic stability:
Trigonal High-Pressure Phase: Phonon calculations using a non-local correlation functional confirmed that this phase, while stable above 1.24 GPa, is dynamically unstable at ambient pressure. This instability is evidenced by the presence of imaginary phonon frequencies in its calculated dispersion curves under ambient conditions. acs.org
Cubic Pm-3n High-Pressure Phase: In contrast, lattice dynamics calculations for the cubic Pm-3n structure, predicted to be stable at pressures above 60 GPa, show no imaginary phonon frequencies across the studied pressure range. This indicates that this high-pressure polymorph is dynamically stable. researchgate.net
| Polymorph | Pressure Regime | Dynamic Stability | Evidence from Phonon Calculations |
|---|---|---|---|
| Orthorhombic | Ambient | Stable | (Assumed stable as it is the ground state) |
| Trigonal | > 1.24 GPa | Unstable at ambient pressure | Imaginary phonon frequencies at ambient pressure. acs.org |
| Cubic (Pm-3n) | > 60 GPa | Stable | No imaginary phonon frequencies observed. researchgate.net |
Computational Modeling of Iodine Bonding and Hypervalence in CsI₃
Computational and theoretical chemistry provide powerful tools for understanding the complex nature of chemical bonding in compounds like Cesium triiodide (CsI₃). The core of its electronic structure lies within the triiodide anion (I₃⁻), a classic example of a hypervalent species. Hypervalence in the I₃⁻ ion refers to the central iodine atom which is formally bonded to two other iodine atoms, appearing to exceed the octet of electrons typical for main group elements. wikipedia.org
Initial explanations for this phenomenon were based on the VSEPR (Valence Shell Electron Pair Repulsion) model, which correctly predicts the linear geometry of the ion by considering a central iodine atom with three equatorial lone pairs and two axial bonding pairs. quora.comreddit.com However, more sophisticated quantum chemical analyses have largely replaced older models involving d-orbital participation. wikipedia.org The currently accepted explanation is the three-center four-electron (3c-4e) bond model, first proposed by Pimentel and Rundle. wikipedia.org This molecular orbital model describes a delocalized bond across the three iodine atoms, consisting of a filled bonding orbital, a filled non-bonding orbital, and an empty anti-bonding orbital, which accounts for the bonding of three atoms with only four electrons without violating the octet rule. wikipedia.orgarxiv.org
Modern computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in providing a quantitative description of the bonding and electronic properties of solid-state CsI₃, especially under extreme conditions like high pressure. researchgate.netacs.org These studies are often complemented by techniques such as Bader charge analysis and the Electron Localization Function (ELF) to precisely map electron distribution and characterize the nature of the chemical bonds. rsc.orgwikipedia.org
Detailed research findings from these computational models reveal a dualistic bonding scenario in CsI₃: the interaction between the Cs⁺ cation and the I₃⁻ anion is predominantly ionic, while the bonds within the I₃⁻ unit are covalent. researchgate.net High-pressure simulations show that the I-I bond length within the triiodide unit shortens significantly with increasing pressure, indicating a strengthening of the covalent character. researchgate.net For instance, at 60 GPa, the I-I bond length is calculated to be 2.764 Å, which is notably shorter than the shortest I-I distance in solid iodine (I₂) under similar conditions. researchgate.net Conversely, the Cs-I interatomic distance remains comparable to that in binary Cesium Iodide (CsI), supporting the description of an ionic bond between the cation and the polyanion. researchgate.net
The Electron Localization Function (ELF) provides a visual and quantitative measure of electron pairing. wikipedia.orgresearchgate.net In simulations of CsI₃ at 150 GPa, ELF analysis demonstrates that the regions of highest electron localization are situated between the iodine atoms of the I₃⁻ chain, confirming the formation of covalent bonds between them. researchgate.net
Bader charge analysis, a method that partitions a molecule into atoms based on the topology of the electron density, offers direct insight into the hypervalent nature of the central iodine. utexas.edu Calculations for CsI₃ show that each iodine atom in the triiodide unit acquires about 0.3 electrons from the cesium atom. researchgate.net When combined with the two shared electrons from the neighboring iodine atoms, the valence shell of the central iodine contains approximately 9.3 electrons, quantitatively confirming its hypervalent character. researchgate.net Furthermore, this analysis has uncovered a peculiar effect under increasing pressure: a reverse electron donation from the iodine atoms back to the cesium atom, which tends to weaken the Cs-I ionic interaction. researchgate.net
Quantum chemical calculations have also been crucial in understanding the structural behavior of CsI₃ under pressure. acs.org Combined experimental and theoretical studies have shown that CsI₃ undergoes a first-order phase transition from an orthorhombic to a trigonal crystal system at pressures above 1.24(3) GPa. acs.org Computational models confirm that while the two phases are nearly equal in energy at ambient conditions, the pressure-volume (PV) term in the Gibbs free energy is the decisive factor that stabilizes the trigonal polymorph at high pressure. acs.org
Detailed Research Findings
Interactive Data Table: Interatomic Distances in CsI₃ Under Pressure
This table presents calculated interatomic distances for the I-I bond within the triiodide anion and the Cs-I bond between the cation and the anion at different pressures, compared to related compounds.
| Pressure (GPa) | System | Bond Type | Bond Length (Å) | Source |
| 60 | CsI₃ | I-I | 2.764 | researchgate.net |
| 60 | Solid I₂ | I-I | 3.021 | researchgate.net |
| Ambient | CsI | Cs-I | ~3.9-4.0 | researchgate.net |
| High Pressure | CsI₃ | Cs-I | Close to CsI | researchgate.net |
Interactive Data Table: Bader Charge Analysis of CsI₃
This table summarizes the findings from Bader charge analysis, showing the calculated electron count in the valence shell of iodine and the nature of charge transfer.
| Analysis Method | Atom/Group | Finding | Implication | Source |
| Bader Charge Analysis | Iodine in I₃⁻ | Valence shell has ~9.3 electrons | Confirms hypervalent character | researchgate.net |
| Bader Charge Analysis | Cs and I₃⁻ | Increasing pressure reduces electron transfer from Cs to I₃⁻ | Reverse electron donation occurs under pressure | researchgate.net |
Spectroscopic Characterization of Cesium Triiodide Csi3
Raman Spectroscopy for Vibrational Mode Analysis of CsI3
Raman spectroscopy is a powerful, non-destructive technique used to study the vibrational modes of molecules. laserfocusworld.com It relies on the inelastic scattering of monochromatic light, which provides a distinct fingerprint of a material's chemical structure and local environment. laserfocusworld.comcarleton.edu For CsI3, Raman spectroscopy is particularly effective for analyzing the vibrations of the I3- anion.
The triiodide anion (I3-), a key component of CsI3, possesses characteristic vibrational stretching modes. nih.gov For a free, symmetric (D∞h point group) triiodide ion, two primary stretching vibrations are expected:
Symmetric Stretch (ν1): In this mode, the two terminal iodine atoms move in phase away from or towards the central iodine atom. This vibration causes a change in the molecule's polarizability and is therefore strongly Raman-active. carleton.edu
However, in the solid state of CsI3, crystal field effects and intermolecular interactions can lead to a distortion of the I3- anion, breaking its perfect symmetry. This can make the ν3 mode weakly active in the Raman spectrum. The Raman spectrum of CsI3 under ambient pressure clearly shows a prominent peak corresponding to the ν1 symmetric stretch. researchgate.net The pressure dependence of these Raman shifts provides further insight into the vibrational dynamics of the compound. researchgate.net
Table 1: Pressure Dependence of Major Raman Modes in CsI3
This interactive table shows the shift in the Raman modes of Cesium Triiodide with increasing pressure, based on experimental data. researchgate.net
| Pressure (GPa) | Raman Shift (cm⁻¹) - Mode 1 | Raman Shift (cm⁻¹) - Mode 2 | Raman Shift (cm⁻¹) - Mode 3 |
| 0.5 | ~110 | ~145 | ~170 |
| 2.0 | ~112 | ~150 | ~175 |
| 4.0 | ~115 | ~155 | ~180 |
| 6.0 | ~118 | ~160 | ~185 |
Raman spectroscopy is exceptionally sensitive to changes in crystal structure, making it an ideal tool for observing phase transitions. researchgate.netmdpi.com Cesium triiodide is known to undergo a first-order structural phase transition at high pressures. nih.govwikipedia.org This transition involves a significant reorganization of the polyiodide network from a layered orthorhombic structure (space group Pnma) to a three-dimensional trigonal architecture (space group P-3c1) at approximately 1.24 GPa. researchgate.netnih.gov
This structural transformation is clearly marked by distinct changes in the Raman spectrum:
Discontinuity in Raman Shifts: As pressure is applied across the transition point, the frequencies of the Raman modes exhibit a sudden jump or discontinuity, reflecting the abrupt change in the crystal lattice and interatomic forces. researchgate.net
Appearance and Disappearance of Modes: The change in crystal symmetry during the phase transition alters the selection rules for Raman activity. This can lead to the appearance of new peaks that were forbidden in the lower-pressure phase and the disappearance of modes associated with the original structure. researchgate.netaps.org
The experimental pressure dependence of the Raman shifts in CsI3 shows these characteristic signatures, confirming the structural change from the Pnma to the P-3c1 phase. researchgate.net
The symmetry of the I3- anion, and consequently its vibrational spectrum, is highly sensitive to its local environment. Both anion-anion and anion-solvent interactions can perturb the ideal linear and symmetric geometry of the ion.
In solution, anion-solvent interactions play a critical role. The nature of the solvent can dictate the degree of symmetry of the I3- anion. Polar solvents can form a solvation shell around the anion, and the strength of these interactions can influence the vibrational frequencies. This is because the solvent can alter the charge distribution along the I-I-I chain, impacting the bond strengths and the energy required for the symmetric and asymmetric stretches.
Infrared (IR) Spectroscopy for CsI3 Vibrational Analysis
Infrared (IR) spectroscopy is a complementary technique to Raman spectroscopy, as it probes vibrational modes that induce a change in the molecule's dipole moment. youtube.comyoutube.com For a perfectly symmetric I3- anion, the asymmetric stretch (ν3) is IR-active, while the symmetric stretch (ν1) is IR-inactive. carleton.edu
While extensive IR data on solid CsI3 is not as readily available in the literature, studies on related complexes like the Cesium Iodide-Water complex, CsI(H2O), provide valuable insights. In such complexes, the interaction between the iodide anion, the cesium cation, and water molecules can be probed. For instance, in the CsI(H2O) complex, the presence of the Cs+ ion significantly alters the anion-water interaction, leading to the formation of a cyclic Cs+-O-H-I- bonding motif. This interaction strongly affects the O-H stretching vibrations, which can be clearly observed in the IR spectrum.
Table 2: Calculated Vibrational Frequencies for the CsI(H2O) Complex
This interactive table presents the harmonic and anharmonic vibrational frequencies calculated for the global minimum structure of the Cesium Iodide-Water complex, illustrating the types of modes analyzed via IR spectroscopy and computational methods.
| Mode Description | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |
| OH(f) stretch | 3943 | 3778 |
| OH(b) stretch | 3511 | 3268 |
| HOH ip bend | 1631 | 1596 |
| IOH ip bend | 442 | 523 |
| CsO stretch | 164 | 182 |
| IOH(b) oop bend | 576 | 498 |
Data sourced from computational studies on the CsI(H2O) complex.
Correlation of Spectroscopic Data with Structural and Computational Models of CsI3
To achieve a complete understanding of the vibrational properties of CsI3, experimental spectroscopic data is often correlated with theoretical models derived from computational chemistry. Techniques like Density Functional Theory (DFT) are used to predict vibrational frequencies, intensities, and the geometric structure of the compound. wikipedia.org
This synergy is particularly powerful for:
Assigning Vibrational Modes: DFT calculations can predict the wavenumbers and Raman intensities for all normal modes, which provides a robust guide for assigning the experimentally observed peaks in the Raman spectrum to specific atomic motions. nih.gov
Validating Structural Models: By comparing a calculated spectrum from a hypothetical crystal structure with an experimental spectrum, scientists can validate or refine structural models. For CsI3, quantum chemical calculations have been used to analyze the structural evolution under high pressure. These calculations show that while the orthorhombic (Pnma) and trigonal (P-3c1) phases are nearly isoenergetic at ambient conditions, the PV term (pressure-volume work) is the decisive factor that stabilizes the trigonal phase at higher pressures. nih.gov
Understanding Instability: Phonon calculations using advanced computational methods can confirm the dynamic stability or instability of a particular crystal structure (polymorph) under specific conditions. nih.gov
This combination of experimental spectroscopy and first-principles computation provides a detailed and validated picture of the atomic and electronic structure of materials like CsI3, linking observed macroscopic properties to their microscopic origins.
High Pressure Behavior and Extreme Condition Studies of Cesium Triiodide Csi3
Pressure-Induced Phase Transitions in Crystalline CsI3
Under ambient conditions, Cesium triiodide exists in an orthorhombic crystal structure. nih.gov However, the application of high pressure induces a series of structural transformations, leading to phases with higher symmetry. researchgate.net These transitions are a key area of study for understanding the behavior of hypervalent iodine compounds under extreme conditions. nih.gov
Synchrotron single-crystal X-ray diffraction studies have revealed that Cesium triiodide undergoes a first-order phase transition from its initial orthorhombic (space group Pnma) state to a trigonal system (space group P-3c1). acs.orgnih.govwikipedia.org This structural change is initiated at a pressure threshold of approximately 1.24(3) GPa. acs.orgnih.gov Quantum chemical calculations indicate that while the orthorhombic and trigonal phases are nearly isoenergetic at ambient pressure, the application of pressure stabilizes the trigonal polymorph. acs.orgnih.gov This high-pressure behavior is consistent with patterns observed in other alkali metal trihalides. acs.orgnih.gov
Upon further compression, theoretical studies and powder diffraction experiments show that CsI3 undergoes a second phase transition. researchgate.net At pressures around 10 GPa, the trigonal structure is predicted to transform into a high-symmetry cubic phase with the space group Pm-3n. nih.govresearchgate.net This transition from a layered orthorhombic structure to a three-dimensional trigonal network and finally to a cubic phase represents a significant symmetrization of the crystal structure under pressure. nih.govresearchgate.netacs.org
Evolution of the Polyiodide Network under Compression in CsI3
The pressure-induced phase transitions in CsI3 are intrinsically linked to a dramatic reorganization of its polyiodide network. acs.orgnih.gov At ambient pressure, the orthorhombic phase features a layered, two-dimensional architecture of triiodide (I3⁻) ions. acs.orgwikipedia.org The transition to the trigonal phase above 1.24 GPa forces a severe reconstruction of this network, shifting it from a layered arrangement to a more complex three-dimensional architecture. acs.orgnih.gov This fundamental change in the connectivity of the iodine atoms is a critical factor in the altered physical properties of the high-pressure phases.
Theoretical Predictions and Experimental Investigations of Metallization in CsI3 under High Pressure
The possibility of inducing metallization in CsI3 through pressure has been a subject of both theoretical and experimental inquiry. Theoretical high-pressure studies initially predicted a symmetrization of the CsI3 structure that could be coupled with metallization at approximately 8 GPa. researchgate.net Further computational studies focusing on the predicted cubic Pm-3n polymorph suggested that metallization could occur around 10 GPa. nih.govresearchgate.net These predictions are based on the idea that compression would lead to the closure of the material's bandgap. researchgate.net
However, subsequent experimental investigations using electrical resistivity measurements under high pressure have, to date, not detected metallization. researchgate.net While calculations show that compression of the trigonal high-pressure polymorph does cause a closure of the bandgap, it appears to maintain a semiconducting state up to 10 GPa. researchgate.net
Superconductive Potential of CsI3 under High Pressure (e.g., Pm-3n phase at 10 GPa)
Theoretical calculations have pointed to the potential for superconductivity in the high-pressure phases of CsI3. nih.gov Specifically, electron-phonon coupling calculations suggest that the metallic Pm-3n phase of CsI3, predicted to be stable at 10 GPa, could exhibit superconductive properties. nih.gov This predicted superconductivity is analogous to that observed in Cesium Iodide (CsI) but is theorized to occur at a much lower pressure (10 GPa for CsI3 versus 180 GPa for CsI). nih.gov This highlights the compound's potential significance, although experimental verification is still required.
High-Pressure Spectroscopy and its Impact on Electronic Properties of CsI3
High-pressure spectroscopy analyses provide crucial insights into the evolving electronic properties of CsI3 under compression. researchgate.net These studies reveal that the changes in the material's photoelectric properties are associated with enhanced iodine-iodine (I–I) interactions within the polyiodide network as pressure increases. researchgate.net A notable effect observed is a successive redshift of the detection band-edge from the visible light spectrum towards the 1650 nm optical communication waveband upon compression. researchgate.net This pressure-induced band engineering demonstrates that the bandgap and carrier concentration of CsI3 can be effectively tuned, which has implications for the development of photoelectric detectors. researchgate.net
Chemical Bonding and Intermolecular Interactions in Cesium Triiodide Csi3
Intra- and Intermolecular Bonding in the I₃⁻ Anion of CsI₃
The triiodide anion (I₃⁻) is a polyhalogen ion composed of three iodine atoms. wikipedia.org Its bonding characteristics are a prime example of modern bonding theories that go beyond simple Lewis structures.
Intramolecular Bonding: The bonding within a single I₃⁻ anion is best described by the three-center four-electron (3c-4e) bond model. wikipedia.orgquora.comarxiv.org This model involves the p-orbitals of the three colinear iodine atoms. These atomic orbitals combine to form three molecular orbitals: a bonding orbital, a non-bonding orbital, and an anti-bonding orbital. wikipedia.orgstackexchange.com The four valence electrons fill the bonding and non-bonding orbitals, resulting in a stable linear structure. wikipedia.orgillinois.edu This arrangement leads to I-I bonds that are weaker and longer than the covalent bond in diatomic iodine (I₂). wikipedia.orgstackexchange.com The I₃⁻ ion is typically linear and can be symmetric, with equal I-I bond lengths, or asymmetric, depending on its crystalline environment. wikipedia.orgresearchgate.net In the gas phase, the symmetrical structure is preferred. researchgate.net Theoretical studies indicate that in a symmetric I₃⁻ ion, the negative charge is distributed, with the terminal iodine atoms carrying a charge of approximately -0.5 e each, while the central iodine is nearly neutral. researchgate.net
| Species | Bond Type | Typical Bond Length (Å) | Reference |
|---|---|---|---|
| Diatomic Iodine (I₂) | Covalent (2c-2e) | ~2.67 | wikipedia.org |
| Triiodide Anion (I₃⁻) | Intramolecular (3c-4e) | ~2.92 | researchgate.net |
| Triiodide Dimer (I₃⁻···I₃⁻) | Intermolecular | ~3.80 | researchgate.net |
Hypervalence of Iodine Atoms in CsI₃ Systems
The central iodine atom in the triiodide anion is considered "hypervalent" because it appears to exceed the eight electrons in its valence shell prescribed by the octet rule. wikipedia.org Historically, this was explained by invoking the participation of d-orbitals in bonding, but modern quantum chemical calculations have shown that d-orbital involvement is negligible. illinois.edursc.org
The accepted explanation for hypervalency in species like the I₃⁻ anion is the three-center four-electron (3c-4e) bond model. illinois.edursc.org In this framework, the central iodine atom uses its p-orbitals for bonding, not d-orbitals. illinois.edu The linear arrangement involves a central iodine atom and two terminal atoms (or ligands). The four electrons occupy one bonding molecular orbital, which is delocalized over all three atoms, and one non-bonding molecular orbital, which has electron density primarily on the terminal atoms. wikipedia.orgillinois.edu The third molecular orbital, which is anti-bonding, remains unoccupied. stackexchange.com This model successfully accounts for the bonding and stability of the I₃⁻ ion without needing an expanded octet on the central atom, thus providing a more accurate description of its electronic structure. illinois.eduprinceton.edu Because iodine is large, has low electronegativity, and is highly polarizable compared to other halogens, it is particularly capable of forming stable hypervalent compounds. nih.gov
Electron Donation and Charge Redistribution in Cs-I Bonds under Pressure
Applying external pressure to CsI₃ induces significant changes in its crystal and electronic structure. At ambient pressure, CsI₃ has a layered orthorhombic structure (space group Pnma). wikipedia.orgacs.org Research using synchrotron single-crystal X-ray diffraction has shown that CsI₃ undergoes a first-order phase transition at pressures above 1.24 GPa. acs.org This transition transforms the crystal into a trigonal system (P-3c1), which involves a major reorganization of the polyiodide network from a layered architecture to a three-dimensional one. wikipedia.orgacs.org
| Condition | Crystal System | Space Group | Network Architecture | Reference |
|---|---|---|---|---|
| Ambient Pressure | Orthorhombic | Pnma | Layered | wikipedia.org, acs.org |
| > 1.24 GPa | Trigonal | P-3c1 | Three-Dimensional | wikipedia.org, acs.org |
Role of Cation-Anion Interactions in CsI₃ Structural Stability
The stability and structure of cesium triiodide are critically dependent on the electrostatic interactions between the large cesium cation (Cs⁺) and the large, polarizable triiodide anion (I₃⁻). lookchem.comwikipedia.org The formation of stable triiodide salts is generally favored by the presence of large cations. wikipedia.org
The large size and low charge density of the Cs⁺ cation mean it has a weak polarizing effect. This is crucial for stabilizing the I₃⁻ anion, which is itself large and easily polarized. A large cation like cesium can accommodate the triiodide anion without causing significant distortion, thus favoring the formation of a stable crystal lattice. wikipedia.org This explains why CsI₃ is a stable compound, whereas triiodides of smaller alkali metals, like sodium, are less stable. lookchem.com The cation's size influences the symmetry of the I₃⁻ anion within the crystal; only in combination with large cations does the triiodide anion tend to remain symmetric. wikipedia.org
Comparative Academic Studies Involving Cesium Triiodide Csi3
Structural and High-Pressure Behavioral Correlations with Other Alkali Metal Trihalides
Cesium triiodide (CsI₃) shares structural and behavioral characteristics with other alkali metal trihalides, particularly in its response to high-pressure conditions. At ambient pressure, CsI₃ crystallizes in an orthorhombic system with the Pnma space group. materialsproject.org This structure is analogous to that of other alkali metal trihalides, such as cesium tribromide (CsBr₃), which also adopts the Pnma space group. materialsproject.org
The high-pressure behavior of CsI₃ shows a distinct correlation with other compounds in its class, which often undergo similar sequences of structural changes under load. aps.org For CsI₃, synchrotron single-crystal X-ray diffraction studies have revealed a first-order phase transition occurring at pressures above 1.24 GPa. nih.gov This transition involves a transformation from the ambient-pressure orthorhombic structure to a trigonal system. nih.gov This change is marked by a significant reorganization of the polyiodide network, shifting from a layered architecture to a more complex three-dimensional arrangement. nih.gov Theoretical calculations indicate that while the orthorhombic and trigonal phases are nearly equal in energy at ambient conditions, the application of pressure thermodynamically stabilizes the trigonal form. nih.gov
This pattern of pressure-induced phase transitions is a key area of study for understanding the fundamental properties of these materials.
Table 1: Structural Comparison of Alkali Metal Trihalides at Ambient and High Pressure
| Compound | Ambient Pressure Crystal System | Ambient Pressure Space Group | High-Pressure Behavior |
|---|---|---|---|
| Cesium Triiodide (CsI₃) | Orthorhombic | Pnma | Undergoes a phase transition to a trigonal system above 1.24 GPa. nih.gov |
| Cesium Tribromide (CsBr₃) | Orthorhombic | Pnma | Structurally analogous to CsI₃ at ambient pressure. materialsproject.org High-pressure studies show similar sequences of structural changes. aps.org |
Comparative Analysis of the Triiodide Anion (I₃⁻) in Various Chemical Environments
The triiodide anion (I₃⁻) is a defining feature of CsI₃, and its properties are highly dependent on its chemical environment. The I₃⁻ ion is composed of three iodine atoms and is known to be easily polarized. materialsproject.org This polarizability often results in an asymmetric structure within a crystal lattice, where the two I-I bonds have different lengths. materialsproject.org
The degree of this asymmetry is strongly influenced by the nature of the accompanying cation. In compounds with relatively small cations like cesium (Cs⁺) or ammonium (B1175870) (NH₄⁺), the triiodide ion is typically asymmetric. For instance, in cesium tribromide (CsBr₃), which contains the analogous Br₃⁻ anion, the Br-Br bond lengths are unequal, measuring 2.50 Å and 2.65 Å. materialsproject.org A similar asymmetry is observed in the I₃⁻ anion of CsI₃.
Conversely, when the triiodide anion is paired with very large cations, such as quaternary ammonium ions like tetramethylammonium (B1211777) ([N(CH₃)₄]⁺), it tends to remain nearly symmetrical. materialsproject.orgresearchgate.net This is because the large, diffuse charge of the cation exerts a more uniform electrostatic field on the anion, reducing polarization. The solvent environment also plays a role; in protic solvents, the I₃⁻ anion tends to adopt an asymmetric structure. materialsproject.org This comparative analysis highlights that the geometry of the triiodide anion is not fixed but is instead modulated by its interactions with surrounding species in the crystal lattice or in solution. materialsproject.org
Table 2: Comparative Geometry of the Trihalide Anion
| Compound | Anion | Anion Geometry | I-I / Br-Br Bond Lengths (Å) |
|---|---|---|---|
| Cesium Triiodide (CsI₃) | I₃⁻ | Asymmetric | Unequal lengths are characteristic due to the cation's influence. materialsproject.org |
| Cesium Tribromide (CsBr₃) | Br₃⁻ | Asymmetric | 2.50 and 2.65 materialsproject.org |
| Tetramethylammonium Triiodide ([N(CH₃)₄]I₃) | I₃⁻ | Symmetrical | Bond lengths are roughly symmetrical due to the large cation. materialsproject.orgresearchgate.net |
Distinctions from Other Cesium-Containing Iodide Compounds (e.g., CsI)
Cesium triiodide (CsI₃) is fundamentally different from other cesium-containing iodide compounds like cesium iodide (CsI). The primary distinction lies in the nature of the anion. CsI₃ is an ionic compound composed of cesium cations (Cs⁺) and triiodide anions (I₃⁻). ucl.ac.uk In contrast, CsI is a simple halide salt consisting of cesium cations (Cs⁺) and iodide anions (I⁻). nih.gov
This difference in anionic composition leads to distinct crystal structures. As previously noted, CsI₃ possesses an orthorhombic crystal structure (space group Pnma) at ambient conditions. materialsproject.org Cesium iodide (CsI), however, crystallizes in the much simpler, body-centered cubic CsCl-type structure (space group Pm-3m). nih.govmaterialsproject.org
Table 3: Comparison of Cesium Triiodide (CsI₃) and Cesium Iodide (CsI)
| Property | Cesium Triiodide (CsI₃) | Cesium Iodide (CsI) |
|---|---|---|
| Chemical Formula | CsI₃ | CsI |
| Anion | Triiodide (I₃⁻) ucl.ac.uk | Iodide (I⁻) nih.gov |
| Crystal System (Ambient) | Orthorhombic materialsproject.org | Cubic (CsCl-type) nih.gov |
| Space Group (Ambient) | Pnma materialsproject.org | Pm-3m nih.govmaterialsproject.org |
| Lattice Constant 'a' (Ambient) | 6.86 Å | 4.5667 Å nih.gov |
Future Research Directions and Advanced Methodologies for Cesium Triiodide Csi3 Investigations
Exploration of Novel CsI3 Polymorphs and Metastable Phases
The exploration of the phase diagram of cesium triiodide has revealed a sequence of structural transformations under pressure, but the potential for discovering additional novel polymorphs and metastable phases remains a significant area of research. High-pressure studies have been instrumental in identifying new crystalline forms of CsI3. aps.org
Detailed Research Findings: At ambient temperature and pressure, CsI3 exists in an orthorhombic crystal structure with the space group Pnma. aps.org As pressure is applied, it undergoes a series of phase transitions. The first transition occurs at approximately 1.24-1.3 GPa, where the orthorhombic phase transforms into a trigonal system with the space group P-3c1. aps.orgacs.orgnih.gov This transition involves a significant rearrangement of the polyiodide network, changing from a layered to a three-dimensional architecture. acs.orgnih.govwikipedia.org This trigonal phase remains stable up to a pressure of about 22.6 GPa. aps.org Beyond this pressure, CsI3 transitions into a high-symmetry cubic phase with the space group Pm-3n, which has been observed to be stable up to 29 GPa. aps.org
Quantum chemical and phonon calculations have shown that while the orthorhombic and trigonal phases are nearly isoenergetic at ambient conditions, the trigonal polymorph is dynamically unstable. acs.orgnih.govresearchgate.net It is the pressure-volume (PV) term in the thermodynamics that stabilizes this trigonal structure above the transition pressure, making it an accessible metastable phase. acs.orgnih.gov The prediction of the stable high-pressure cubic Pm-3n phase has also been supported by crystal structure prediction algorithms. nih.gov The high-pressure behavior of CsI3 is analogous to that of other alkali metal trihalides, which exhibit similar sequences of structural changes under compression. acs.orgnih.gov
Future research will likely focus on exploring the phase diagram at a wider range of temperatures and pressures, potentially uncovering further polymorphs or complex metastable states. The synthesis of these phases could lead to materials with novel electronic or optical properties.
| Phase | Crystal System | Space Group | Transition Pressure (GPa) | Key Structural Features |
|---|---|---|---|---|
| Ambient | Orthorhombic | Pnma | Ambient | Layered polyiodide network. acs.orgnih.gov |
| High-Pressure | Trigonal | P-3c1 | ~1.3 | 3D polyiodide architecture. acs.orgnih.govwikipedia.org |
| High-Pressure | Cubic | Pm-3n | ~22.6 | Endless linear iodine chains. researchgate.netnih.gov |
In Situ Characterization Techniques for Dynamic Processes in CsI3 under Extreme Conditions
Understanding the dynamic processes of phase transitions and chemical changes in CsI3 under extreme conditions necessitates the use of advanced in situ characterization techniques. These methods allow researchers to observe the material's behavior in real-time as pressure and temperature are varied.
Detailed Research Findings: Synchrotron-based angle-dispersive X-ray diffraction (ADXRD) has been a primary tool for studying the structural evolution of CsI3 up to pressures of 29 GPa. aps.org This technique provided the definitive evidence for the orthorhombic-to-trigonal-to-cubic phase sequence. aps.org Complementing this, synchrotron single-crystal X-ray diffraction (SCXRD) has offered more detailed crystallographic parameters and insights into the mechanism of these transitions, such as the reorganization of the polyiodide network. acs.orgnih.govresearchgate.net
Raman spectroscopy is another powerful in situ probe, sensitive to changes in vibrational modes that accompany structural and electronic transitions. In CsI3, Raman measurements up to 25 GPa confirmed the phase transitions observed by XRD at ~1.3 GPa and ~22.6 GPa, but also indicated an additional electronic transition around 4.0 GPa. aps.org This electronic transition was subsequently confirmed by in situ electrical resistance measurements, which showed a corresponding anomaly at approximately 4 GPa. aps.org
Future investigations could employ a broader array of in situ techniques. For instance, in situ nuclear magnetic resonance (NMR) or X-ray absorption spectroscopy could provide more nuanced information about the local atomic environment and electronic structure during dynamic compression. rsc.org Furthermore, studying the revaporization and deposition behavior of cesium and iodine compounds using techniques like thermal gradient tubes can provide insights into dynamic processes at high temperatures, which is relevant for understanding the stability and reactivity of CsI3 in different environments. acs.orgnih.gov
| Technique | Phenomenon Characterized | Pressure/Temperature Range |
|---|---|---|
| Angle-Dispersive X-ray Diffraction (ADXRD) | Structural phase transitions. aps.org | Up to 29 GPa. aps.org |
| Single-Crystal X-ray Diffraction (SCXRD) | Detailed structural evolution and transition mechanisms. acs.orgnih.gov | Up to ~24 GPa. researchgate.net |
| Raman Spectroscopy | Structural and electronic transitions. aps.org | Up to 25 GPa. aps.org |
| Electrical Resistance Measurement | Electronic transitions. aps.org | Up to 8 GPa. aps.org |
Advanced Computational Approaches for Predicting and Understanding Complex Phenomena in CsI3
Computational modeling is an indispensable tool for predicting the properties of materials under extreme conditions and for interpreting experimental data. For CsI3, advanced computational approaches have provided deep insights into its stability, electronic structure, and bonding.
Detailed Research Findings: First-principles calculations based on Density Functional Theory (DFT) have been widely used to study CsI3. rsc.org These calculations have been crucial in corroborating experimental findings, such as predicting the structural evolution under pressure. acs.orgnih.gov For example, quantum chemical calculations demonstrated that the P-3c1 trigonal phase is stabilized over the Pnma orthorhombic phase at high pressure due to the pressure-volume (PV) term. acs.orgnih.govresearchgate.net
To investigate dynamic stability, phonon calculations are employed. For CsI3, phonon calculations using a non-local correlation functional, which accounts for dispersion interactions, confirmed that the trigonal polymorph is dynamically unstable under ambient conditions. acs.orgnih.govresearchgate.net The prediction of novel, stable high-pressure phases has been accelerated by the use of algorithms like CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization), which systematically explored the Cs-I system and predicted the thermodynamic stability of the Pm-3n phase of CsI3 at high pressure. nih.gov
Beyond structural properties, computational methods are used to explore complex electronic phenomena. Electron-phonon coupling calculations have suggested a superconductive potential for the metallic Pm-3n phase of CsI3 at pressures much lower than for CsI. researchgate.netnih.gov The analysis of charge distribution, through methods like Bader charge analysis, has revealed a peculiar pressure-induced reverse electron donation from iodine to cesium in the high-pressure phase. nih.govresearchgate.net The Electron Localization Function (ELF) has also been used to analyze the nature of the chemical bonds, indicating covalent bonding between iodine atoms in the high-pressure phase. researchgate.net
Future computational work could focus on using machine learning potentials trained on DFT data to perform large-scale molecular dynamics simulations, allowing for the study of phase transition kinetics and defect dynamics. More accurate methods beyond standard DFT, such as those including advanced treatments of electron correlation, could further refine our understanding of the electronic structure and bonding in these complex hypervalent systems.
| Computational Method | Application in CsI3 Studies |
|---|---|
| Density Functional Theory (DFT) | Investigating electronic structure, optical properties, and phase stability. acs.orgnih.govrsc.org |
| Phonon Calculations | Determining dynamic stability of crystal structures. acs.orgnih.govresearchgate.net |
| CALYPSO Algorithm | Predicting novel stable crystal structures under high pressure. nih.gov |
| Electron-Phonon Coupling Calculations | Proposing and evaluating superconductive potential. researchgate.netnih.gov |
| Bader Charge / ELF Analysis | Analyzing charge transfer and the nature of chemical bonds. nih.govresearchgate.net |
Potential for CsI3 in Fundamental Studies of Hypervalent Bonding and Pressure-Induced Phenomena
Cesium triiodide serves as a model system for investigating fundamental chemical concepts, particularly hypervalent bonding and the diverse phenomena induced by high pressure. Its relative simplicity allows for detailed experimental and theoretical scrutiny of behaviors that are relevant to a wide range of materials.
Detailed Research Findings: The concept of hypervalence, where a main group element forms more bonds than allowed by the octet rule, is central to the chemistry of the high-pressure phases of CsI3. In the cubic Pm-3n phase, the iodine atoms form endless, linear chains. researchgate.netnih.gov This structure exhibits an unusual form of hypervalence that contrasts with the conventional understanding derived from molecules like PCl5 or SF6, where a central atom is surrounded by ligands. nih.gov In Pm-3n CsI3, all iodine atoms within the linear chains possess hypervalent character, a phenomenon induced by high pressure. nih.gov This challenges and expands traditional models of hypervalent bonding, such as the three-center-four-electron (3c-4e) scheme. nih.gov
CsI3 is also a rich playground for studying pressure-induced phenomena. The sequence of structural phase transitions (Pnma → P-3c1 → Pm-3n) is a classic example of how pressure can dramatically alter the crystal structure and bonding in a material. aps.orgresearchgate.net Furthermore, pressure induces profound changes in the electronic properties. An electronic transition is observed around 4 GPa, well before the major structural change to the cubic phase. aps.org At higher pressures, the formation of the Pm-3n phase is coupled with metallization, as several energy bands cross the Fermi surface. researchgate.netnih.gov Perhaps one of the most intriguing discoveries is the pressure-induced reverse electron donation, where electrons are transferred from iodine to cesium, which is contrary to what is expected based on electronegativity at ambient conditions. nih.govresearchgate.net This peculiar electronic rearrangement is directly linked to the changing nature of chemical bonding under extreme compression. researchgate.net
Future fundamental studies using CsI3 could focus on systematically tracking the evolution of electron density and orbital interactions through the various phase transitions. This could provide a more unified theory of electron-rich and electron-deficient bonding under pressure, helping to reconcile different bonding models like hypervalent and metavalent bonding. researchgate.netnih.gov The unique behavior of CsI3 makes it an ideal candidate for pushing the boundaries of our understanding of chemical bonding in the high-pressure regime.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
